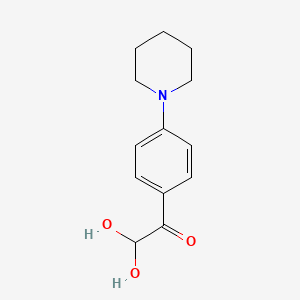

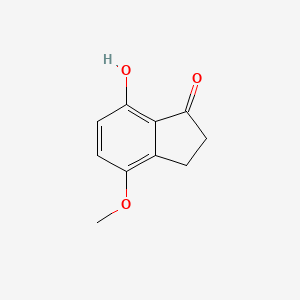

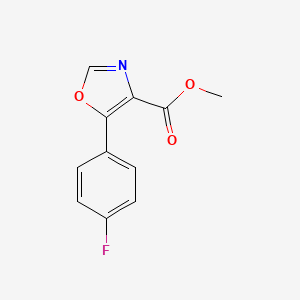

7-Hydroxy-4-methoxy-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Hydroxy-4-methoxy-1-indanone” is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of 1-indanones, including “this compound”, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

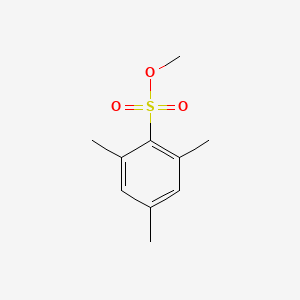

The molecular formula of “this compound” is C10H10O3 . The structure of 1-indanones, including “this compound”, has been analyzed using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .Chemical Reactions Analysis

The chemical reactions of 1-indanones have been studied extensively . For example, the Nazarov reaction is commonly used, which involves the cyclization of α,β-unsaturated ketones .Applications De Recherche Scientifique

Energetic and Structural Studies7-Hydroxy-1-indanone has been the subject of energetic and structural studies. Researchers conducted an

Scientific Research Applications of 7-Hydroxy-4-methoxy-1-indanone

Energetic and Structural Studies

7-Hydroxy-1-indanone has been the subject of energetic and structural studies. Researchers conducted an energetic study of 7-hydroxy-1-indanone using experimental techniques and computational calculations. The studies involved determining the enthalpies of combustion and sublimation, and the formation of gas-phase standard molar enthalpies. Additionally, intramolecular hydrogen bonding and proton transfer in 7-hydroxy-1-indanone were evaluated, revealing its thermodynamic stability and structural characteristics (Ribeiro da Silva & Ribeiro da Silva, 2020).

Potential in Neurological Treatments

Methoxy substituted 2-benzylidene-1-indanone derivatives, structurally related to 7-hydroxy-1-indanone, have been studied for their potential as antagonists in the treatment of neurological conditions. These compounds have shown affinity in the nanomolar range for certain neurological receptors, indicating their potential in the design of novel treatments (Janse van Rensburg et al., 2019).

Spectral and Reactivity Analysis

7-Hydroxy-1-indanone’s specific reactivity and spectral properties have been explored through various methods including X-ray analysis and computational calculations. These studies help understand the compound's molecular structure and its reaction mechanisms (Sigalov et al., 2016).

Applications in Excited-State Intramolecular Proton Transfer

The compound has been used in the study of excited-state intramolecular proton transfer (ESIPT), demonstrating its potential in white light generation in single ESIPT systems. This research offers insights into the development of organic light-emitting diodes and other photonic applications (Tang et al., 2011).

Energetic Characterization in Biomass Degradation

The energetic characterization of indanone derivatives, including those related to 7-hydroxy-1-indanone, has been studied in the context of biomass degradation. This research provides insight into the energetic effects of substituents in the indanone structure, relevant to bioenergy and biomass conversion processes (Silva et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

1-indanone derivatives, which include 7-hydroxy-4-methoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown significant biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Mode of Action

It is known that 1-indanones can react with various substrates in the presence of brønsted or lewis acids . This reaction, known as the Nazarov reaction, is commonly used in the synthesis of 1-indanones .

Biochemical Pathways

It is known that 1-indanones can be involved in various cyclization reactions to construct fused and spirocyclic frameworks . These reactions can lead to the formation of various carbocyclic and heterocyclic skeletons .

Result of Action

1-indanone derivatives have been found to exhibit potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Propriétés

IUPAC Name |

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPFEVASSGTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541089 |

Source

|

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98154-04-2 |

Source

|

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)